molecular formula C19H20N4O3S B13380264 2-({4-methyl-5-[2-(methyloxy)phenyl]-4H-1,2,4-triazol-3-yl}sulfanyl)-N-[4-(methyloxy)phenyl]acetamide

2-({4-methyl-5-[2-(methyloxy)phenyl]-4H-1,2,4-triazol-3-yl}sulfanyl)-N-[4-(methyloxy)phenyl]acetamide

Cat. No.: B13380264
M. Wt: 384.5 g/mol
InChI Key: KPBLOYCJKDXJPE-UHFFFAOYSA-N
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Description

2-({4-methyl-5-[2-(methyloxy)phenyl]-4H-1,2,4-triazol-3-yl}sulfanyl)-N-[4-(methyloxy)phenyl]acetamide is a complex organic compound characterized by its unique triazole and sulfanyl functional groups

Properties

Molecular Formula

C19H20N4O3S

Molecular Weight

384.5 g/mol

IUPAC Name

N-(4-methoxyphenyl)-2-[[5-(2-methoxyphenyl)-4-methyl-1,2,4-triazol-3-yl]sulfanyl]acetamide

InChI

InChI=1S/C19H20N4O3S/c1-23-18(15-6-4-5-7-16(15)26-3)21-22-19(23)27-12-17(24)20-13-8-10-14(25-2)11-9-13/h4-11H,12H2,1-3H3,(H,20,24)

InChI Key

KPBLOYCJKDXJPE-UHFFFAOYSA-N

Canonical SMILES

CN1C(=NN=C1SCC(=O)NC2=CC=C(C=C2)OC)C3=CC=CC=C3OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-({4-methyl-5-[2-(methyloxy)phenyl]-4H-1,2,4-triazol-3-yl}sulfanyl)-N-[4-(methyloxy)phenyl]acetamide typically involves multi-step organic reactions. The process begins with the formation of the triazole ring, followed by the introduction of the sulfanyl group and subsequent acetamide formation. Common reagents used in these reactions include hydrazine, acetic anhydride, and various catalysts to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-({4-methyl-5-[2-(methyloxy)phenyl]-4H-1,2,4-triazol-3-yl}sulfanyl)-N-[4-(methyloxy)phenyl]acetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the triazole ring to other nitrogen-containing heterocycles.

    Substitution: The methyloxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH to ensure selective and efficient transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce new functional groups to the aromatic rings.

Scientific Research Applications

2-({4-methyl-5-[2-(methyloxy)phenyl]-4H-1,2,4-triazol-3-yl}sulfanyl)-N-[4-(methyloxy)phenyl]acetamide has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-({4-methyl-5-[2-(methyloxy)phenyl]-4H-1,2,4-triazol-3-yl}sulfanyl)-N-[4-(methyloxy)phenyl]acetamide involves its interaction with specific molecular targets and pathways. The triazole ring and sulfanyl group play crucial roles in binding to enzymes or receptors, modulating their activity and leading to the desired biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-({4-methyl-5-[2-(methyloxy)phenyl]-4H-1,2,4-triazol-3-yl}sulfanyl)-N-[4-(methyloxy)phenyl]acetamide is unique due to its specific combination of triazole and sulfanyl functional groups, which confer distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for various research and industrial applications.

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